3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid
CAS No.: 1704064-15-2
Cat. No.: VC3022871
Molecular Formula: C12H17BFNO4
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704064-15-2 |
|---|---|
| Molecular Formula | C12H17BFNO4 |
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | [3-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H17BFNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 |
| Standard InChI Key | DKLQAVFFLUKFNR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O |
Introduction
Chemical Structure and Properties
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid features a phenyl ring with a boronic acid group, a fluorine atom at the 3-position, and a morpholinoethoxy chain at the 4-position. This arrangement of functional groups confers specific chemical and physical properties that make it valuable for various applications.
Table 1: Chemical Properties of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid
| Property | Value |
|---|---|
| CAS Number | 1704064-15-2 |
| Molecular Formula | C₁₂H₁₇BFNO₄ |
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | [3-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H17BFNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 |
| Standard InChIKey | DKLQAVFFLUKFNR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O |
| PubChem Compound ID | 91758901 |
| Storage Condition | 2-8°C |
| Physical State | Solid |
The molecular structure contains several key functional groups that define its reactivity profile. The boronic acid (-B(OH)₂) functionality serves as a reactive site for coupling reactions, while the fluorine substituent influences the electronic properties of the phenyl ring. The morpholinoethoxy group extends from the phenyl ring, providing a point of additional functionality and potentially enhancing solubility in various solvents .
Mechanism of Action and Reactivity
The chemical behavior of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is largely governed by the boronic acid functionality, with additional contributions from the fluorine and morpholinoethoxy substituents.
Boronic Acid Reactivity
The boronic acid moiety in this compound can interact with diols to form cyclic boronate esters. This reactivity is particularly important because:
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It enables reversible covalent interactions with diol-containing molecules, such as sugars and glycoproteins
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These interactions are pH-sensitive, allowing for controlled binding and release mechanisms
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The specificity of these interactions can be tuned through modifications of the surrounding molecular structure
As noted in the literature: "The boronic acid moiety in this compound interacts with cis-diols found in sugars, leading to the formation of stable complexes. This interaction is reversible and can modulate biological activity, making it useful in drug development and biochemical research."
Electronic Effects of Substituents
The fluorine atom at the 3-position influences the electronic properties of the phenyl ring, potentially affecting:
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The acidity of the boronic acid group
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The stability of reaction intermediates during coupling reactions
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The binding affinity toward diol-containing substrates
Fluorine substitution typically withdraws electron density from the aromatic system, which can enhance the Lewis acidity of the boron center, potentially leading to stronger interactions with nucleophilic species .
Influence of the Morpholinoethoxy Group
The morpholinoethoxy substituent contributes several important characteristics to the molecule:
These combined effects make 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid a versatile reagent with applications spanning multiple chemical disciplines.
Applications in Organic Synthesis
The primary application of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid lies in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
This compound serves as a valuable coupling partner in Suzuki-Miyaura reactions, which are widely used for constructing complex molecular architectures. In these reactions:
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The boronic acid functions as a nucleophilic coupling partner
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Reaction with aryl halides or pseudohalides forms new carbon-carbon bonds
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The transformation typically requires a palladium catalyst and a base
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Various functional groups can be tolerated under the reaction conditions
As described in product literature: "This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a key intermediate for constructing complex molecules... Its boronic acid group enables efficient coupling with aryl halides, facilitating the formation of carbon-carbon bonds."
Building Block for Complex Molecules
Beyond cross-coupling reactions, this compound serves as a versatile building block for constructing more complex molecular structures:
Materials Science Applications
The application of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid extends to materials science, where it contributes to the development of:
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Advanced polymeric materials with specific functional properties
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Organic electronic components requiring precise molecular architectures
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Materials with responsive or adaptive characteristics based on boronic acid interactions
Product descriptions note that this compound's "applications extend to material science, where it contributes to the synthesis of advanced polymers and organic electronic materials."
Pharmaceutical and Biological Applications
The unique structural features of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid make it potentially valuable in pharmaceutical research and development.
Drug Development
In pharmaceutical applications, this compound may serve as:
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A key intermediate in the synthesis of active pharmaceutical ingredients
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A building block for creating drug candidates with specific binding properties
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A component in drugs that leverage boronic acid interactions with biological targets
The ability of boronic acids to form reversible covalent bonds with diols and related functionalities makes them particularly interesting for developing drugs that interact with carbohydrates, glycoproteins, or other biomolecules containing diol groups. This mechanism has been exploited in various therapeutic contexts, including enzyme inhibition and targeted drug delivery.
Biochemical Research Applications
In biochemical research, 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid may be utilized to:
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Study interactions with diols and investigate binding mechanisms
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Develop new synthetic pathways for biologically active compounds
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Create chemical probes for exploring biological systems
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Establish structure-activity relationships for boronic acid-containing compounds
As noted in the available literature: "In biochemical research, this compound is utilized to study interactions with diols and to develop new synthetic pathways. Its solubility and bioavailability make it a valuable tool in various biochemical assays."
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2-8°C |
| Stock Solution Storage (-80°C) | Use within 6 months |
| Stock Solution Storage (-20°C) | Use within 1 month |
| Container Requirements | Tightly closed, protected from moisture |
| Special Precautions | Avoid repeated freezing and thawing of solutions |
For optimal stability, the compound should be stored in a cool environment, protected from heat, light, and moisture .
Solution Preparation
When preparing solutions of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid:
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Select an appropriate solvent based on the intended application
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For enhancing solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
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Store prepared solutions in separate packages to prevent degradation from repeated freeze-thaw cycles
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For long-term storage of solutions, -80°C is preferred over -20°C
Analytical Characterization
While comprehensive analytical data specifically for 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is limited in the available literature, information about related compounds provides insight into potential characterization approaches.
Spectroscopic Analysis
For related fluorophenylboronic acids, characteristic spectroscopic features include:
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic patterns for the aromatic protons
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¹⁹F NMR would provide specific signals for the fluorine substituent
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¹¹B NMR could confirm the presence and environment of the boronic acid group
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¹³C NMR would reveal the carbon framework with characteristic coupling patterns due to the fluorine substituent
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Computational Studies
Based on studies of related compounds, quantum chemical calculations can provide valuable insights into:
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Optimized molecular geometry and conformational preferences
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Electronic properties, including frontier molecular orbital energies
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Vibrational frequencies and their assignments
Research on the related compound 3-fluoro-4-formylphenylboronic acid employed density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to investigate geometric parameters, vibrational frequencies, and electronic properties .
Research Directions and Future Prospects
Current research and potential future directions for 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid span multiple scientific disciplines.
Synthetic Methodology Development
Opportunities for advancing synthetic approaches include:
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Development of more efficient and selective methods for introducing the boronic acid functionality
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Exploration of alternative routes to incorporate the morpholinoethoxy substituent
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Investigation of one-pot procedures that minimize isolation of intermediates
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Adaptation of flow chemistry techniques for continuous production
Medicinal Chemistry Applications
In pharmaceutical research, potential directions include:
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Exploration as a building block for developing enzyme inhibitors, particularly those targeting serine proteases
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Investigation of structure-activity relationships to optimize biological activity
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Development of prodrugs that leverage the reversible binding properties of the boronic acid group
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Creation of conjugates with biomolecules for targeted delivery applications
Materials Science Innovations
Emerging applications in materials science might include:
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Development of boronic acid-functionalized polymers with responsive properties
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Creation of sensors for detecting diols, sugars, or related biomolecules
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Investigation as components in self-healing materials that leverage reversible boronic ester formation
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Exploration as building blocks for supramolecular assemblies with specific recognition properties
Catalysis Applications
The unique electronic and steric properties of this compound suggest potential applications in catalytic systems:
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As ligands for metal catalysts, where the boronic acid and morpholine groups could provide coordination sites
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In the development of bifunctional catalysts leveraging both Lewis acidic and basic sites within the molecule
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For asymmetric transformations, potentially through conversion to chiral derivatives
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